m-PEG4-Br

Beschreibung

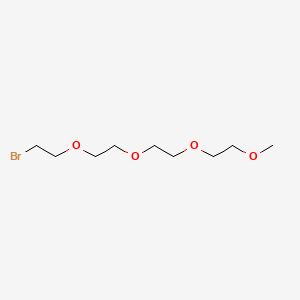

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-2-methoxyethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BrO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFFQGXWMHAJPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598605 |

Source

|

| Record name | 13-Bromo-2,5,8,11-tetraoxatridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110429-45-3 |

Source

|

| Record name | 13-Bromo-2,5,8,11-tetraoxatridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

m-PEG4-Br in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG4-Br, or methoxy-polyethylene glycol (4)-bromide, is a discrete PEG linker that has become an invaluable tool in modern biomedical research and drug development. Its unique properties, including hydrophilicity, defined length, and terminal reactive bromide group, make it a versatile building block for the synthesis of complex biomolecules. This guide provides a comprehensive overview of the applications of this compound, with a focus on its use in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its practical application in the laboratory.

The core structure of this compound features a methoxy-terminated tetra-polyethylene glycol chain, which imparts water solubility to the molecules it is incorporated into. The terminal bromide serves as an excellent leaving group for nucleophilic substitution reactions, enabling the covalent attachment of the PEG linker to various substrates.

Core Applications of this compound

The primary application of this compound in research is as a hydrophilic spacer in bioconjugation. It is extensively used in the construction of:

-

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker plays a crucial role in the stability, solubility, and pharmacokinetic profile of the ADC. This compound is used to connect the antibody to the drug, often as part of a larger linker structure. The PEG4 moiety can enhance the water solubility of hydrophobic payloads, potentially leading to improved drug-to-antibody ratios (DAR) and better in vivo performance.[1]

-

Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A linker connects the target protein-binding ligand to the E3 ligase-binding ligand. The length and composition of this linker are critical for the formation of a stable ternary complex and efficient protein degradation. The this compound can be a key component of this linker, providing the necessary spacing and flexibility.

-

Other Bioconjugation Applications: Beyond ADCs and PROTACs, this compound can be used to PEGylate proteins, peptides, and other molecules to improve their solubility, stability, and pharmacokinetic properties. It can also be used in the development of functional probes and for surface modification of materials.[2][3]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C9H19BrO4 | [4] |

| Molecular Weight | 271.15 g/mol | [2][4][5] |

| Appearance | Colorless to light yellow liquid | [4] |

| Purity | ≥95% | [2][5] |

| Solubility | Soluble in DMSO, DMF | [2] |

| Storage | Store at -20°C, keep dry and avoid sunlight | [2][5] |

This compound in Antibody-Drug Conjugate (ADC) Synthesis

The use of hydrophilic linkers like this compound in ADC development is a key strategy to improve the therapeutic index. The Walker et al. (2019) study highlighted the importance of linker sequence and hydrophilicity in modulating ADC performance. They synthesized ADCs with monomethyl auristatin E (MMAE) as the payload, where PEG side chains were placed distally from the payload to alter the ADC's properties.[4][6]

Experimental Protocol: Synthesis of a Trastuzumab-MMAE ADC with a PEG4-Containing Linker (Representative)

This protocol is a representative methodology for the synthesis of an ADC, inspired by the work of Walker et al. and other standard ADC conjugation procedures.

1. Antibody Preparation:

-

If the antibody (e.g., Trastuzumab) is in a buffer containing primary amines (e.g., Tris), it should be buffer-exchanged into a suitable conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

-

The concentration of the antibody should be adjusted to 5-10 mg/mL.

2. Synthesis of the Drug-Linker Moiety:

-

The synthesis of the complete drug-linker construct containing this compound and the cytotoxic payload (e.g., MMAE) is a multi-step organic synthesis process. This typically involves the reaction of this compound with a payload derivative that has a suitable nucleophile for displacing the bromide.

3. Antibody Reduction (for Cysteine Conjugation):

-

To expose the reactive thiol groups on the antibody's interchain disulfides, a partial reduction is performed.

-

Treat the antibody solution with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) at a specific molar excess and incubate at 37°C for 1-2 hours.

-

The excess reducing agent is removed using a desalting column.

4. Conjugation Reaction:

-

The drug-linker moiety, dissolved in an organic co-solvent like DMSO, is added to the reduced antibody solution at a specific molar excess to achieve the desired drug-to-antibody ratio (DAR).

-

The reaction is allowed to proceed at room temperature or 4°C for 1-4 hours with gentle mixing.

5. Purification and Characterization of the ADC:

-

The resulting ADC is purified from unreacted drug-linker and other small molecules using techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

The purified ADC is characterized to determine the DAR (using UV-Vis spectroscopy or hydrophobic interaction chromatography), aggregation (by SEC), and in vitro potency (using cell-based assays).

Logical Workflow for ADC Synthesis

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

This compound in PROTAC Synthesis

The linker in a PROTAC is a critical determinant of its efficacy. A PEG4 linker can confer favorable physicochemical properties, such as enhanced solubility, which is beneficial for drug development. Both solution-phase and solid-phase synthesis strategies are employed for creating PROTACs.

Experimental Protocol: Solid-Phase Synthesis of a PROTAC with a PEG4 Linker (Representative)

Solid-phase synthesis offers a streamlined approach for producing PROTACs, enabling the rapid assembly of diverse libraries.

1. Immobilization of the E3 Ligase Ligand:

-

An E3 ligase ligand (e.g., a derivative of pomalidomide) is attached to a solid support resin (e.g., Rink amide resin).

2. Linker Attachment:

-

The resin with the immobilized E3 ligase ligand is swelled in a suitable solvent like DMF.

-

If the ligand has a protecting group (e.g., Fmoc), it is removed.

-

A solution of a bifunctional PEG4 linker (e.g., Boc-NH-PEG4-COOH, which can be synthesized from this compound) is added to the resin along with coupling reagents (e.g., HATU, DIPEA). The reaction proceeds for several hours.

3. Coupling of the Target Protein Ligand:

-

The Boc protecting group on the linker is removed using an acid (e.g., TFA).

-

The target protein ligand (with a carboxylic acid handle) is then coupled to the free amine of the linker using coupling reagents.

4. Cleavage and Purification:

-

The completed PROTAC is cleaved from the solid support using a cleavage cocktail (e.g., TFA/triisopropylsilane/water).

-

The crude PROTAC is then purified by preparative HPLC.

Signaling Pathway: PROTAC Mechanism of Action

Caption: Mechanism of action for a PROTAC.

Quantitative Data

The inclusion of a PEG4 linker can significantly impact the properties of the resulting bioconjugate. The following table summarizes illustrative data on how PEG linkers can influence PROTAC performance.

| PROTAC Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |

| Alkyl | >1000 | <20 | 2.5 |

| PEG2 | 500 | 55 | 1.8 |

| PEG4 | 250 | 70 | 1.1 |

| Data is illustrative and compiled from various sources in the literature. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are cell-line dependent. |

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and bioconjugation. Its well-defined structure and hydrophilic nature allow for the precise engineering of complex molecules like ADCs and PROTACs with improved physicochemical and biological properties. The experimental protocols and conceptual diagrams provided in this guide serve as a foundation for the rational design and synthesis of next-generation therapeutics utilizing this important PEG linker. As the fields of targeted therapies continue to evolve, the strategic application of linkers such as this compound will undoubtedly play a crucial role in the development of more effective and safer medicines.

References

An In-depth Technical Guide to m-PEG4-Br: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-bromide with four PEG units (m-PEG4-Br), a versatile heterobifunctional linker widely employed in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical structure, physicochemical properties, and its critical role in the synthesis of advanced biotherapeutics, particularly Antibody-Drug Conjugates (ADCs).

Core Concepts: Chemical Structure and Properties

This compound, also known by its IUPAC name 13-bromo-2,5,8,11-tetraoxatridecane, is a monodisperse polyethylene glycol (PEG) derivative.[1][2] Its structure features a methoxy (m) group at one terminus, providing stability and reducing non-specific interactions, and a bromide (Br) group at the other end. The bromide is an excellent leaving group, making it highly reactive towards nucleophiles such as amines and thiols, which are readily available on biomolecules like proteins and antibodies.[1][2][3] The hydrophilic PEG4 spacer enhances the solubility of the molecule and any subsequent conjugate in aqueous media, a crucial property for biological applications.[1][2][3]

The key features of this compound include:

-

Monofunctionality: The methoxy-capped end prevents unwanted crosslinking reactions.

-

Reactive Bromide Group: Facilitates efficient nucleophilic substitution reactions for conjugation.[1][2]

-

Hydrophilic PEG Spacer: Improves the solubility and pharmacokinetic properties of the resulting bioconjugate.[1][3]

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₉H₁₉BrO₄ | [1][2] |

| Molecular Weight | 271.15 g/mol | [1][2][4] |

| CAS Number | 110429-45-3 | [1][2][3][4] |

| IUPAC Name | 13-bromo-2,5,8,11-tetraoxatridecane | [1][2] |

| SMILES Code | COCCOCCOCCOCCBr | [1][2] |

| Appearance | Colorless to light yellow liquid or solid powder | [1][2] |

| Purity | Typically ≥95% | [3][4] |

| Solubility | Soluble in DMSO, DMF, and other anhydrous solvents.[2][5] The hydrophilic nature of the PEG spacer increases solubility in aqueous media.[1][2][3] | |

| Storage Conditions | Store at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[2] It should be kept in a dry, dark, and sealed container to avoid moisture.[2][5] | |

| Stability | Stable under recommended storage conditions. The product is generally stable enough for a few weeks during ordinary shipping at ambient temperatures.[2] |

Experimental Protocols: Application in Antibody-Drug Conjugate (ADC) Synthesis

A primary application of this compound is in the construction of ADCs, where it serves as a linker to connect a cytotoxic drug to a monoclonal antibody. The following is a representative, generalized protocol for the synthesis of an ADC using a PEGylated cross-linker, based on established bioconjugation methodologies. This protocol is for informational purposes and should be adapted and optimized for specific antibodies, payloads, and experimental conditions.

Materials

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.4.

-

m-PEG4-linker with a second reactive group for drug attachment (e.g., m-PEG4-maleimide or m-PEG4-NHS ester, which can be synthesized from this compound).

-

Cytotoxic drug with a compatible functional group (e.g., a thiol for reaction with a maleimide, or an amine for reaction with an NHS ester).

-

Reducing agent (e.g., dithiothreitol, DTT, or tris(2-carboxyethyl)phosphine, TCEP) for cysteine-based conjugation.

-

Reaction buffers (e.g., PBS, borate buffer).

-

Quenching reagent (e.g., cysteine or Tris buffer).

-

Anhydrous organic solvent (e.g., DMSO or DMF).

-

Purification system (e.g., size-exclusion chromatography, SEC, or hydrophobic interaction chromatography, HIC).

Experimental Workflow for ADC Synthesis

The synthesis of an ADC using a PEG linker like this compound typically involves a multi-step process. The following diagram illustrates a general workflow for creating an ADC via cysteine conjugation.

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Step-by-Step Protocol

Step 1: Antibody Preparation (Partial Reduction)

-

Prepare the antibody solution to a concentration of 2-10 mg/mL in a suitable buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

-

To expose the reactive thiol groups of the interchain cysteine residues, add a controlled molar excess of a reducing agent (e.g., 2-5 equivalents of TCEP).

-

Incubate the reaction at 37°C for 1-2 hours. The reaction conditions (temperature, time, and TCEP equivalents) should be optimized to achieve the desired degree of reduction without denaturing the antibody.

-

Remove the excess reducing agent using a desalting column or buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.2).

Step 2: Preparation of the Linker-Payload Conjugate

-

The this compound is first functionalized to introduce a reactive group for conjugation to the payload. For example, it can be converted to an amine-reactive N-hydroxysuccinimide (NHS) ester or a thiol-reactive maleimide.

-

The activated m-PEG4-linker is then reacted with the cytotoxic drug in an anhydrous organic solvent like DMSO or DMF. The reaction conditions will depend on the specific chemistry used.

-

The resulting linker-payload conjugate is purified to remove any unreacted starting materials.

Step 3: Conjugation of the Linker-Payload to the Antibody

-

Dissolve the purified linker-payload conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

-

Add the linker-payload solution to the reduced antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of the linker-payload to the antibody). The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain the stability of the antibody.

-

Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing.

-

Quench the reaction by adding a molar excess of a quenching reagent (e.g., N-acetylcysteine for maleimide reactions or Tris buffer for NHS ester reactions).

Step 4: Purification and Characterization of the ADC

-

Purify the resulting ADC from unreacted linker-payload, unconjugated antibody, and other impurities using a suitable chromatography method such as SEC or HIC.

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro potency.

Signaling Pathways and Logical Relationships

This compound itself is not directly involved in signaling pathways. Instead, it is a tool used to create bioconjugates that can interact with signaling pathways. For instance, an ADC constructed with an this compound-derived linker targets a specific cell surface receptor (e.g., HER2 on cancer cells). Upon binding, the ADC is internalized, and the cytotoxic payload is released, which then interferes with critical cellular processes, such as microtubule dynamics or DNA replication, ultimately leading to apoptosis.

The logical relationship of this compound in this context is as a critical component of the linker, which dictates the overall properties of the ADC, including its stability, solubility, and the efficiency of drug release.

Conclusion

This compound is a valuable and versatile chemical tool for researchers and drug development professionals. Its well-defined structure, favorable physicochemical properties, and reactive bromide handle make it an ideal building block for the synthesis of sophisticated bioconjugates. The hydrophilic PEG spacer is particularly advantageous in improving the biopharmaceutical properties of ADCs and other protein conjugates. The provided experimental framework offers a starting point for the development of novel biotherapeutics utilizing this important linker technology.

References

- 1. Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Hydrophilic Sequence-Defined Cross-Linkers for Antibody–Drug Conjugates [ouci.dntb.gov.ua]

- 5. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of the m-PEG4-Br Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the role of the chemical linker is paramount. The linker not only connects the targeting moiety to the therapeutic payload but also significantly influences the overall physicochemical properties, pharmacokinetics, and efficacy of the conjugate. The m-PEG4-Br linker has emerged as a versatile and widely utilized tool in bioconjugation strategies. This technical guide provides a comprehensive overview of the core mechanism of action of the this compound linker, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Mechanism of Action: Nucleophilic Substitution

The this compound linker is a heterobifunctional molecule characterized by three key components: a methoxy (m) end group, a tetra-polyethylene glycol (PEG4) spacer, and a terminal bromide (Br) functional group. The primary mechanism of action of the this compound linker is centered around a bimolecular nucleophilic substitution (SN2) reaction.[1][2]

In this reaction, a nucleophile, typically an electron-rich species such as a primary amine (-NH₂) or a thiol (-SH) on a biomolecule, attacks the electrophilic carbon atom attached to the bromide. The bromide ion, being an excellent leaving group, is subsequently displaced, forming a stable covalent bond between the PEG linker and the nucleophilic molecule.[3][4] The reaction follows second-order kinetics, meaning the reaction rate is dependent on the concentration of both the this compound linker and the nucleophile.[1]

The key features contributing to its mechanism of action are:

-

Methoxy (m) Group: This terminal group renders the linker monofunctional, preventing unwanted crosslinking reactions. It also contributes to the overall stability and solubility of the molecule.

-

Polyethylene Glycol (PEG4) Spacer: The four-unit PEG chain imparts hydrophilicity to the linker, which can improve the aqueous solubility of the resulting conjugate, a crucial factor when dealing with hydrophobic payloads.[5] The flexibility of the PEG chain can also provide optimal spatial orientation for the conjugated molecules to interact with their targets. The length of the PEG linker has been shown to impact the efficacy of both ADCs and PROTACs.[6][7][8][9]

-

Bromide (Br) Group: The bromide atom serves as an efficient leaving group, facilitating the nucleophilic substitution reaction. The carbon-bromine bond is polarized, making the carbon atom susceptible to nucleophilic attack.[1]

Physicochemical and Reactivity Data

While specific kinetic data for this compound is not extensively published, the reactivity can be inferred from the principles of SN2 reactions involving primary alkyl bromides. The following tables summarize key physicochemical properties and expected reactivity trends.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₉BrO₄ | [4][10] |

| Molecular Weight | 271.15 g/mol | [4][10] |

| Appearance | Colorless to light yellow liquid | [11] |

| Solubility | Soluble in water, DMSO, DMF, and other common organic solvents. | [11] |

| LogP (calculated) | 1.08 | [12] |

| Topological Polar Surface Area (TPSA) | 36.9 Ų | [12] |

| Reactivity Parameter | Description | Reference(s) |

| Reaction Type | Bimolecular Nucleophilic Substitution (SN2) | [1][2] |

| Nucleophile Reactivity | The reaction rate is highly dependent on the nucleophilicity of the reacting partner. Thiols (thiolates) are generally more nucleophilic than amines and will react more rapidly. The reactivity of thiols is pH-dependent, with the deprotonated thiolate anion being the more reactive species.[13][14] | [13][14] |

| Leaving Group | Bromide is a good leaving group, facilitating the SN2 reaction. | [4] |

| Steric Hindrance | As a primary alkyl bromide, this compound has low steric hindrance at the reaction center, favoring the SN2 mechanism. | [1][15] |

| Solvent Effects | Polar aprotic solvents like DMF and DMSO are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. | |

| Stability | The ether linkages within the PEG chain are generally stable to hydrolysis. The terminal C-Br bond can be susceptible to hydrolysis, particularly at elevated temperatures and extreme pH, though it is generally stable under typical bioconjugation conditions. | [16] |

Experimental Protocols

General Protocol for Conjugation of this compound to a Thiol-Containing Peptide

This protocol provides a general methodology for the conjugation of this compound to a peptide containing a cysteine residue.

Materials:

-

Thiol-containing peptide

-

This compound

-

Degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2-7.5)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Purification system (e.g., RP-HPLC or size-exclusion chromatography)

Procedure:

-

Peptide Preparation: Dissolve the thiol-containing peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL. If the peptide has a low solubility, a small amount of a co-solvent like DMSO can be added.

-

Linker Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM.

-

Conjugation Reaction: Add a 5-20 molar excess of the this compound stock solution to the peptide solution. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. The reaction progress can be monitored by LC-MS.

-

Quenching: (Optional) The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol, to react with any excess this compound.

-

Purification: Purify the peptide-PEG conjugate from unreacted peptide, excess linker, and other reaction components using RP-HPLC or size-exclusion chromatography.

-

Characterization: Confirm the identity and purity of the final conjugate by LC-MS and/or SDS-PAGE.

Representative Protocol for the Synthesis of a BRD4-Targeting PROTAC using a PEG4-Br Linker

This protocol outlines a representative synthesis of a PROTAC that targets the BRD4 protein for degradation, using an this compound-like linker. This is a two-step process involving the initial formation of an intermediate with the warhead, followed by reaction with the E3 ligase ligand.

Materials:

-

BRD4 ligand with a suitable functional group (e.g., a primary amine)

-

This compound

-

E3 ligase ligand (e.g., Pomalidomide)

-

A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Purification supplies (e.g., silica gel for column chromatography, preparative HPLC)

Procedure:

Step 1: Synthesis of the BRD4 Ligand-PEG4-Br Intermediate

-

Dissolve the BRD4 ligand (warhead) in anhydrous DMF.

-

Add a slight molar excess of this compound and 2-3 equivalents of DIPEA to the solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours, monitoring the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the BRD4 ligand-PEG4-Br intermediate.

Step 2: Synthesis of the Final PROTAC

-

Dissolve the purified BRD4 ligand-PEG4-Br intermediate and the E3 ligase ligand (e.g., Pomalidomide) in anhydrous DMF.

-

Add 2-3 equivalents of a non-nucleophilic base like DIPEA.

-

Heat the reaction mixture to 50-80 °C and stir for 12-24 hours, monitoring by LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by LC-MS and NMR.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to the application of the this compound linker.

Conclusion

The this compound linker is a valuable tool in modern drug development, offering a reliable method for conjugating molecules through a robust SN2 mechanism. Its key attributes, including the monofunctional nature imparted by the methoxy group, the hydrophilicity and flexibility of the PEG4 spacer, and the reactivity of the terminal bromide, make it well-suited for the construction of complex therapeutic modalities like ADCs and PROTACs. While specific kinetic data for this particular linker is not always readily available, a strong understanding of fundamental organic chemistry principles allows for its effective application in the synthesis of novel and potent therapeutic agents. The provided protocols and diagrams serve as a foundation for researchers to design and execute experiments utilizing the this compound linker in their drug discovery and development endeavors.

References

- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. medkoo.com [medkoo.com]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. A novel ROR1-targeting antibody-PROTAC conjugate promotes BRD4 degradation for solid tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mPEG4-Br | CAS:110429-45-3 | Biopharma PEG [biochempeg.com]

- 11. m-PEG4-bromide | PEG analogue | CAS# 110429-45-3 | InvivoChem [invivochem.com]

- 12. chemscene.com [chemscene.com]

- 13. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Functionalization of m-PEG4-Br for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-4-bromide (m-PEG4-Br), a versatile heterobifunctional linker pivotal in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details the synthesis of this compound, its functionalization through conjugation to biomolecules, and the characterization of the resulting conjugates.

Introduction to this compound

This compound is a short, discrete polyethylene glycol (dPEG®) linker featuring a methoxy-terminated tetraethylene glycol chain and a terminal bromide. The methoxy group provides chemical stability and reduces non-specific binding, while the hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule.[1][2] The terminal bromide is an excellent leaving group, facilitating nucleophilic substitution reactions for covalent attachment to various functional groups on biomolecules.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₉BrO₄ | [1] |

| Molecular Weight | 271.15 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | - |

| Solubility | Soluble in water and most organic solvents | - |

| Storage | -20°C for long-term storage | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of its corresponding alcohol precursor, tetraethylene glycol monomethyl ether (m-PEG4-OH). A common method involves the use of a brominating agent such as phosphorus tribromide (PBr₃).

Experimental Protocol: Synthesis of this compound from m-PEG4-OH

Materials:

-

Tetraethylene glycol monomethyl ether (m-PEG4-OH)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetraethylene glycol monomethyl ether (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution in an ice bath with stirring.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Characterization:

-

¹H NMR: To confirm the structure and the presence of the terminal methylene bromide protons.

-

Mass Spectrometry (ESI-MS): To verify the molecular weight of the product.

Functionalization of this compound

The terminal bromide of this compound readily undergoes nucleophilic substitution reactions, making it an ideal linker for conjugation to various biomolecules, primarily through reactions with primary amines and thiols.

Conjugation to Primary Amines (e.g., Lysine Residues)

Primary amines, such as the ε-amino group of lysine residues in proteins and peptides, can act as nucleophiles to displace the bromide, forming a stable secondary amine linkage. This reaction is typically carried out under basic conditions to deprotonate the amine, enhancing its nucleophilicity. To avoid multiple substitutions, a large excess of the amine-containing molecule relative to the haloalkane is recommended, though in the context of bioconjugation, controlling the stoichiometry is key to achieving the desired drug-to-antibody ratio (DAR).[3][4]

Materials:

-

Peptide containing a lysine residue

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Reaction vials

-

HPLC for purification and analysis

Procedure:

-

Dissolve the peptide (1.0 eq) in anhydrous DMF.

-

Add DIPEA (3.0-5.0 eq) to the peptide solution to act as a non-nucleophilic base.

-

In a separate vial, dissolve this compound (1.5-3.0 eq, the excess can be varied to control the degree of labeling) in anhydrous DMF.

-

Add the this compound solution to the peptide solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by RP-HPLC.

-

Upon completion, purify the PEGylated peptide by preparative RP-HPLC to remove unreacted starting materials and byproducts.

-

Lyophilize the pure fractions to obtain the final conjugate.

Characterization:

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the PEGylated peptide, indicating successful conjugation.[5]

-

RP-HPLC: To assess the purity of the final product.

Conjugation to Thiols (e.g., Cysteine Residues)

Thiols, present in the side chain of cysteine residues, are excellent nucleophiles and react efficiently with alkyl halides like this compound to form a stable thioether bond. This reaction is highly specific and is often used for site-specific modification of proteins and peptides. The reaction is typically performed at a slightly basic pH to ensure the thiol is in its more nucleophilic thiolate form.

Materials:

-

Peptide containing a cysteine residue

-

This compound

-

Phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

-

Reaction vials

-

HPLC for purification and analysis

Procedure:

-

Dissolve the cysteine-containing peptide (1.0 eq) in the phosphate buffer. If the peptide contains disulfide bonds, pre-treat with a reducing agent like TCEP to generate free thiols, followed by removal of the reducing agent.

-

Dissolve this compound (1.5-3.0 eq) in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO) and add it to the peptide solution.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by RP-HPLC.

-

Upon completion, purify the PEGylated peptide by preparative RP-HPLC.

-

Lyophilize the pure fractions to obtain the final conjugate.

Characterization:

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the PEGylated peptide.[5]

-

RP-HPLC: To assess the purity of the final product.

-

Ellman's Test: To quantify the consumption of free thiols, confirming the reaction.

Application in Antibody-Drug Conjugates (ADCs)

In ADCs, this compound can be part of a larger linker structure that connects a potent cytotoxic drug to an antibody. The PEG component can improve the solubility and stability of the ADC. The bromide end can be used to synthesize a more complex linker before its final conjugation to the antibody or payload.

The general workflow for generating an ADC involves the conjugation of a linker-payload construct to an antibody. For instance, a drug-linker containing a maleimide group can be reacted with the thiols of reduced interchain disulfides of an antibody.

Caption: Experimental workflow for ADC synthesis.

A common cytotoxic payload used in ADCs is Monomethyl Auristatin E (MMAE).[6][7] MMAE functions by inhibiting tubulin polymerization, a critical process for cell division.[8]

Caption: Signaling pathway of MMAE-mediated cytotoxicity.

Experimental Protocol: In Vitro Cytotoxicity Assay of an ADC

Materials:

-

Target cancer cell line (antigen-positive)

-

Control cell line (antigen-negative)

-

Complete cell culture medium

-

ADC construct

-

Control antibody

-

96-well plates

-

MTT or XTT reagent

-

Solubilization buffer (for MTT)

-

Plate reader

Procedure:

-

Seed the target and control cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[6][9]

-

Prepare serial dilutions of the ADC and the control antibody in complete culture medium.

-

Remove the old medium from the cells and add the ADC or control antibody dilutions. Include untreated cells as a negative control.

-

Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.[10]

-

Add MTT or XTT reagent to each well and incubate for 2-4 hours.[9]

-

If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.[9]

-

Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT).[6]

-

Calculate cell viability as a percentage of the untreated control and plot the results against the antibody concentration to determine the IC₅₀ value.

Table 2: Representative Cytotoxicity Data for an MMAE-based ADC

| Cell Line | Target Antigen | ADC IC₅₀ (nM) | Control Antibody IC₅₀ (nM) |

| Cell Line A | Positive | 1.5 | > 1000 |

| Cell Line B | Negative | > 1000 | > 1000 |

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. The linker connecting the POI-binding ligand and the E3 ligase ligand is crucial for the PROTAC's efficacy, and PEG linkers like this compound are frequently used in their synthesis to improve solubility and optimize the ternary complex formation.

Caption: General workflow for PROTAC synthesis.

Experimental Protocol: PROTAC-mediated Protein Degradation Assay

Materials:

-

Cell line expressing the protein of interest (POI)

-

PROTAC molecule

-

DMSO (vehicle control)

-

Cell lysis buffer

-

Protease inhibitors

-

SDS-PAGE equipment

-

Western blotting equipment

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat the cells with various concentrations of the PROTAC (typically from low nM to µM range) or DMSO as a vehicle control.

-

Incubate the cells for a specified time (e.g., 4, 8, 16, 24 hours) to allow for protein degradation.

-

Wash the cells with PBS and lyse them in lysis buffer containing protease inhibitors.

-

Determine the total protein concentration of each lysate using a protein assay (e.g., BCA).

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the primary antibody against the POI and the loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using a gel documentation system.

-

Quantify the band intensities to determine the extent of POI degradation relative to the loading control and the vehicle-treated sample. Calculate the DC₅₀ (concentration for 50% degradation).

Table 3: Representative Data for a PROTAC-mediated Degradation Assay

| PROTAC Concentration (nM) | POI Level (% of Control) |

| 0 (Vehicle) | 100 |

| 1 | 85 |

| 10 | 55 |

| 100 | 15 |

| 1000 | 20 (Hook effect) |

Purification and Characterization of PEGylated Conjugates

The purification of PEGylated biomolecules is essential to remove unreacted starting materials and byproducts. The characterization is crucial to confirm the success of the conjugation and to determine the degree of labeling.

Table 4: Common Techniques for Purification and Characterization of PEGylated Conjugates

| Technique | Purpose | Reference(s) |

| Purification | ||

| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. Effective for removing unreacted small molecules and separating species with different numbers of PEG chains. | [][12] |

| Ion Exchange Chromatography (IEX) | Separation based on charge. Can separate PEGylated isomers as PEGylation can shield charged residues. | [] |

| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. PEGylation increases hydrophilicity, allowing for separation. | [7] |

| Reverse Phase HPLC (RP-HPLC) | High-resolution separation for purification and analysis of peptides and small proteins. | [13] |

| Characterization | ||

| SDS-PAGE / Native PAGE | To visualize the increase in molecular weight upon PEGylation. Native PAGE can provide better resolution for PEGylated proteins. | [14][15] |

| Mass Spectrometry (MALDI-TOF, ESI-MS) | To confirm the exact mass of the conjugate and determine the degree of PEGylation. | [5][16] |

| UV-Vis Spectroscopy | To determine the concentration of the protein/peptide conjugate. | - |

| HPLC Analysis | To assess purity and quantify the amount of conjugate. | [13] |

Conclusion

This compound is a valuable tool in bioconjugation and drug development. Its defined length, hydrophilicity, and reactive bromide functionality make it a versatile linker for the synthesis of complex biomolecules like ADCs and PROTACs. The detailed protocols and methodologies provided in this guide offer a framework for the successful synthesis, functionalization, and evaluation of this compound conjugates, enabling researchers to advance the development of next-generation targeted therapies.

References

- 1. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]

- 2. graphviz.org [graphviz.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chemrevise.org [chemrevise.org]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]

- 15. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to m-PEG4-Br in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-polyethylene glycol-bromide (m-PEG4-Br), a heterobifunctional linker critical to modern bioconjugation strategies. We will explore its chemical properties, synthesis, and core applications, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document furnishes detailed experimental protocols, quantitative data, and process diagrams to support advanced research and development.

Core Concepts: The Role of PEGylation in Biotherapeutics

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small-molecule drugs.[1][2] This chemical modification is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[3]

Key benefits of PEGylation include:

-

Enhanced Solubility: The hydrophilic PEG spacer significantly increases the solubility of conjugated molecules in aqueous media.[4][5]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of a molecule, which can reduce renal clearance and extend its circulation half-life in the bloodstream.[1][6][7]

-

Reduced Immunogenicity: The PEG chain can mask epitopes on a protein's surface, potentially reducing its immunogenicity.[2]

-

Increased Stability: PEGylation can protect therapeutic proteins from enzymatic degradation.[3]

This compound is a discrete (monodisperse) PEG linker, meaning it has a precisely defined length and molecular weight, which is crucial for producing homogeneous bioconjugates with consistent properties.[2]

Physicochemical Properties of this compound

This compound is a monofunctional PEG linker featuring a metabolically stable methoxy (m) group at one terminus and a reactive bromo (Br) group at the other.[8] The bromide acts as an excellent leaving group in nucleophilic substitution reactions, making it highly suitable for bioconjugation.[4][9]

| Property | Value | Reference(s) |

| Chemical Name | 1-Bromo-2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethane | |

| Synonyms | m-PEG4-bromide, 13-bromo-2,5,8,11-tetraoxatridecane | [10] |

| CAS Number | 110429-45-3 | [4][10] |

| Molecular Formula | C₉H₁₉BrO₄ | [4][10] |

| Molecular Weight | 271.15 g/mol | [4][10] |

| Appearance | Colorless to light yellow liquid | [10] |

| Density | ~1.256 g/cm³ | [10] |

| Purity | Typically ≥95% | [4] |

| Storage Conditions | -20°C, protected from light and moisture | [4][8] |

| Solubility | Soluble in water and common organic solvents like DMSO and DMF |

Synthesis and Reactivity

Representative Synthesis of this compound

The synthesis of this compound involves the bromination of the corresponding hydroxyl-terminated PEG. A representative procedure, adapted from the synthesis of similar bromo-PEG compounds, is outlined below.[11]

Materials:

-

Tetraethylene glycol monomethyl ether (m-PEG4-OH)

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (DCM) or other suitable solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Dissolve tetraethylene glycol monomethyl ether in a flask with a suitable solvent under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (e.g., 0.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours (e.g., 12-16 hours).

-

Gently heat the reaction (e.g., 80-90°C) for approximately 1 hour to drive it to completion.[11]

-

Cool the mixture and pour it onto an ice/water mixture.

-

Neutralize the solution by carefully adding a 10% sodium bicarbonate solution until it becomes slightly basic.[11]

-

Extract the product into an organic solvent such as diethyl ether (3x volumes).[11]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the this compound product, typically as a colorless oil.[11]

Mechanism of Action in Bioconjugation: Thiol-Alkylation

The primary application of this compound in bioconjugation is the alkylation of nucleophiles, most notably the thiol (sulfhydryl) groups of cysteine residues in proteins and peptides. The reaction proceeds via an Sɴ2 nucleophilic substitution mechanism where the thiolate anion attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a stable thioether bond.[12][13]

This reaction is highly specific to thiols under controlled pH conditions (typically pH 6.5-7.5), which minimizes side reactions with other nucleophilic residues like amines (lysine).[][15]

Figure 1. Thiol-alkylation reaction of this compound.

Key Applications in Drug Development

This compound serves as a versatile linker in two of the most promising areas of targeted therapeutics: Antibody-Drug Conjugates and PROTACs.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells.[6][16] The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, solubility, and efficacy.[16]

This compound is used to synthesize ADC linkers that increase the overall hydrophilicity of the conjugate.[17][18] This is crucial because many potent cytotoxic payloads are highly hydrophobic, which can lead to aggregation and poor pharmacokinetic profiles.[3] By incorporating a hydrophilic PEG4 spacer, developers can improve ADC solubility, leading to more predictable manufacturing, stability, and in vivo behavior.[3][16]

Figure 2. General mechanism of action for an ADC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[19] A PROTAC consists of two ligands—one that binds the target protein and one that recruits an E3 ubiquitin ligase—joined by a linker.[19]

The linker's composition, length, and flexibility are paramount for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG linkers, including those derived from this compound, are the most commonly used motifs in PROTAC design, present in over half of reported molecules.[20] The introduction of a PEG4 spacer can enhance the solubility and cell permeability of the PROTAC, directly influencing its degradation efficiency and oral absorption.[20]

Figure 3. General mechanism of action for a PROTAC.

Quantitative Impact of PEGylation

While specific quantitative data for conjugates made with this compound are often proprietary, data from similar PEGylated bioconjugates demonstrate the significant impact of PEG linkers on pharmacokinetics and potency. The following table presents representative data from a study on affibody-drug conjugates where PEG chains were incorporated.

| Conjugate | PEG Size (kDa) | Half-Life (min) | Half-Life Extension (Fold) | In Vitro Cytotoxicity (IC₅₀, nM) | Reference |

| HM (Control) | 0 | 19.6 | 1.0 | 0.9 | [6] |

| HP4KM | 4 | 49.2 | 2.5 | 4.0 | [6] |

| HP10KM | 10 | 219.0 | 11.2 | 19.8 | [6] |

| Note: This data is for larger PEG chains but illustrates the principle of how PEGylation affects conjugate properties. The shorter PEG4 linker in this compound is primarily used to modulate solubility and provide spacing rather than dramatic half-life extension. |

Experimental Protocols

Protocol: Site-Specific Cysteine-Directed Protein Conjugation

This protocol describes a general procedure for conjugating this compound to a single, accessible cysteine residue on a target protein, such as an antibody fragment or an engineered protein.

Materials:

-

Target protein with an accessible cysteine residue (e.g., 1-5 mg/mL).

-

This compound.

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer (20-50 mM), pH 7.0-7.4, containing 1-2 mM EDTA to prevent disulfide bond formation. Degas thoroughly.

-

Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

-

Quenching Reagent: N-acetylcysteine or L-cysteine solution (100 mM).

-

Anhydrous Dimethyl sulfoxide (DMSO).

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns).[21]

Procedure:

-

Protein Preparation (Reduction): If the target cysteine is in a disulfide bond, it must first be reduced.

-

Add a 10-fold molar excess of TCEP to the protein solution in Conjugation Buffer.[]

-

Incubate for 30-60 minutes at room temperature.

-

Immediately remove excess TCEP using a desalting column, exchanging the protein into fresh, degassed Conjugation Buffer.

-

-

Prepare this compound Stock: Dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM).

-

Conjugation Reaction:

-

Immediately after protein preparation, add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. Protect from light.

-

-

Quench Reaction: Add the quenching reagent to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove unreacted this compound, quenching reagent, and byproducts.

Figure 4. Experimental workflow for cysteine-directed bioconjugation.

Protocol: Characterization and DAR Calculation for ADCs

Characterization is essential to confirm successful conjugation and determine the average number of linker-drugs per antibody, known as the Drug-to-Antibody Ratio (DAR).

Materials & Equipment:

-

Purified ADC sample.

-

LC-MS system (e.g., Q-TOF) with a reversed-phase column (e.g., PLRP-S).[9]

-

Mass spectrometry deconvolution software.

-

UV-Vis Spectrophotometer.

Procedure using LC-MS (for Cysteine-linked ADCs):

-

Sample Reduction: Reduce the ADC sample by adding a reducing agent like DTT or TCEP to separate the light chains (LC) and heavy chains (HC).

-

LC-MS Analysis:

-

Data Processing:

-

Obtain the mass spectrum for each chromatographic peak.

-

Deconvolute the raw mass spectra to determine the zero-charge mass of each species.

-

Integrate the peak areas from the chromatogram (UV or Total Ion Chromatogram) for each species.[9][]

-

-

DAR Calculation:

-

Calculate the weighted average of drug loading for the light and heavy chains separately based on their relative peak areas.

-

Use the following formula to calculate the average DAR: DAR = (Σ PeakArea_LCn * n) / (Σ PeakArea_LCn) + (Σ PeakArea_HCn * n) / (Σ PeakArea_HCn) Where 'n' is the number of drugs conjugated to that chain.[9][]

-

Procedure using UV-Vis Spectroscopy (Alternative Method):

-

Measure the absorbance of the purified ADC solution at 280 nm (for protein) and at the maximum absorbance wavelength of the payload (λ_max).[]

-

Determine the extinction coefficients (ε) for both the antibody and the payload at both wavelengths.[]

-

Use the Beer-Lambert law and a set of simultaneous equations to solve for the concentrations of the antibody and the payload.[]

-

Calculate the DAR by dividing the molar concentration of the payload by the molar concentration of the antibody.[]

This guide provides a foundational understanding of this compound for its strategic application in bioconjugation. Researchers should perform empirical testing to optimize conditions for their specific biomolecules and applications.

References

- 1. The molecular basis for hydrodynamic properties of PEGylated human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enovatia.com [enovatia.com]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m-PEG4-bromide, 110429-45-3 | BroadPharm [broadpharm.com]

- 5. prayoglife.com [prayoglife.com]

- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lcms.cz [lcms.cz]

- 9. agilent.com [agilent.com]

- 10. m-PEG4-bromide | PEG analogue | CAS# 110429-45-3 | InvivoChem [invivochem.com]

- 11. 1-Bromo-2-(2-methoxyethoxy)ethane synthesis - chemicalbook [chemicalbook.com]

- 12. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]

- 13. Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bis-Mal-Lysine-PEG4-acid, 1426164-52-4 | BroadPharm [broadpharm.com]

- 16. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 17. m-PEG4-bromide | 110429-45-3 | Data Sheet | BioChemPartner [biochempartner.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. researchgate.net [researchgate.net]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. researchgate.net [researchgate.net]

- 23. chromatographyonline.com [chromatographyonline.com]

The Pivotal Role of m-PEG4-Br in PROTAC and ADC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapeutics has revolutionized modern medicine, with Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) emerging as two of the most promising modalities. At the heart of these sophisticated molecules lies the linker, a critical component that dictates their efficacy, safety, and pharmacokinetic profiles. Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) chains have garnered significant attention. This technical guide provides an in-depth exploration of the role of a specific PEGylated linker, m-PEG4-Br (methoxy-polyethylene glycol-4-bromide), in the development of next-generation PROTACs and ADCs.

The Core Function of Linkers in PROTACs and ADCs

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker's role is not merely as a spacer but as a crucial determinant of the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[2]

ADCs, on the other hand, are designed to deliver potent cytotoxic agents (payloads) specifically to cancer cells. They are composed of a monoclonal antibody that targets a tumor-associated antigen, a cytotoxic payload, and a linker that connects them.[3] The linker in an ADC must be stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient payload release upon internalization into the target cancer cell.[]

This compound: A Versatile PEGylated Linker

This compound is a hydrophilic linker featuring a four-unit polyethylene glycol chain with a terminal methyl ether (m) group and a reactive bromide (Br) group. The bromide is an excellent leaving group for nucleophilic substitution reactions, allowing for covalent attachment to a target molecule.[5][6] The PEG chain imparts several desirable properties that are highly advantageous in both PROTAC and ADC design.

Physicochemical Properties of this compound

The key attributes of the this compound linker are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C9H19BrO4 | [5] |

| Molecular Weight | 271.15 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [5] |

| Solubility | Soluble in aqueous media and various organic solvents | [5][7] |

| Key Functional Groups | Methoxy (m), PEG4 chain, Bromide (Br) | [7] |

Advantages of the PEG4 Moiety

The incorporation of a PEG4 chain offers several benefits:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the entire PROTAC or ADC molecule, which is often a challenge for large, complex structures.[2]

-

Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the molecule, leading to reduced renal clearance and a longer plasma half-life.[8]

-

Reduced Aggregation: The PEG linker can mitigate the propensity for aggregation, particularly in ADCs with hydrophobic payloads and high drug-to-antibody ratios (DARs).[9]

-

Biocompatibility and Low Immunogenicity: PEG is well-known for its biocompatibility and ability to shield molecules from the immune system, potentially reducing the immunogenicity of the therapeutic.[8]

-

Conformational Flexibility: The flexible nature of the PEG chain can allow for optimal orientation of the two ligands in a PROTAC to facilitate the formation of a stable and productive ternary complex.[2]

This compound in PROTAC Development

The linker is a critical determinant of a PROTAC's degradation efficiency. Its length, flexibility, and attachment points all influence the geometry and stability of the ternary complex.[2] A PEG4 linker provides a balance of flexibility and defined length, which can be optimal for inducing protein degradation.

Impact on Ternary Complex Formation

The formation of a stable and productive ternary complex is the cornerstone of PROTAC-mediated protein degradation.[7] The linker plays a crucial role in orchestrating this interaction by dictating the relative orientation and proximity of the POI and the E3 ligase. An optimal linker, such as one containing a PEG4 moiety, can facilitate favorable protein-protein interactions, leading to positive cooperativity and enhanced ternary complex stability.[10]

PROTAC-mediated protein degradation pathway.

Quantitative Data: BRD4 Degraders

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a high-value target in oncology.[5] Several PROTACs have been developed to target BRD4 for degradation. The following table summarizes representative data for BRD4-targeting PROTACs, illustrating the impact of the linker on degradation potency. While specific data for an this compound linked BRD4 PROTAC is not available in a comparative table, the data for MZ1, which contains a PEG-based linker, demonstrates the high potency that can be achieved.

| PROTAC | E3 Ligase Ligand | Linker Type | Target | Cell Line | DC50 (nM) | Reference(s) |

| MZ1 | VHL | PEG-based | BRD4 | HeLa | ~13 | [11] |

| ARV-825 | CRBN | PEG-based | BRD4 | RS4;11 | <1 | [12] |

| dBET1 | CRBN | PEG-based | BRD4 | MV4;11 | 4.3 | [12] |

DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein.

Experimental Protocols: Synthesis and Evaluation of a BRD4-targeting PROTAC

A representative protocol for the synthesis and evaluation of a BRD4-targeting PROTAC using a PEG4 linker is outlined below.

Synthesis of a JQ1-PEG4-Pomalidomide PROTAC

This protocol describes a convergent synthesis strategy.

-

Step 1: Synthesis of JQ1-PEG4-Br Intermediate:

-

Dissolve JQ1-acid in anhydrous DMF.

-

Add an activated form of this compound (e.g., Bromo-PEG4-PFP ester) and a non-nucleophilic base like DIPEA.

-

Stir the reaction at room temperature under an inert atmosphere for 2-4 hours, monitoring by LC-MS.

-

Upon completion, quench with water and extract with an organic solvent.

-

Purify the intermediate by flash column chromatography.[13]

-

-

Step 2: Synthesis of the Final PROTAC (JQ1-PEG4-Pomalidomide):

-

Dissolve the JQ1-PEG4-Br intermediate and pomalidomide in anhydrous DMF.

-

Add a non-nucleophilic base such as DIPEA.

-

Heat the reaction to 50-80 °C and stir for 12-24 hours, monitoring by LC-MS.

-

After completion, cool the mixture, dilute with water, and extract the product.

-

Purify the final PROTAC by preparative HPLC and characterize by NMR and high-resolution mass spectrometry.[13]

-

Western Blotting for BRD4 Degradation

This is a primary assay to measure target protein degradation.

-

Cell Culture and Treatment: Seed cells (e.g., HeLa) and treat with varying concentrations of the PROTAC for a specified time.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH), followed by secondary antibodies.

-

Detection and Analysis: Visualize the protein bands and quantify their intensity. Normalize the BRD4 signal to the loading control and calculate the percentage of degradation relative to a vehicle-treated control to determine the DC50.[11]

A typical workflow for the design and evaluation of PROTACs.

BRD4 Signaling Pathway

BRD4 is a transcriptional co-activator that binds to acetylated histones and recruits the Positive Transcription Elongation Factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II and stimulates the transcription of target genes, including the oncogene c-MYC. By inducing the degradation of BRD4, PROTACs effectively shut down this signaling cascade.[5]

BRD4 signaling pathway and PROTAC intervention.

This compound in ADC Development

The linker is a pivotal component of an ADC, influencing its stability, pharmacokinetics, and the efficiency of payload delivery. This compound is described as a cleavable ADC linker, suggesting it is designed to release the payload under specific conditions within the target cell.[8]

Impact of PEG Linker Length on ADC Efficacy

| Linker PEG Length | In Vitro Cytotoxicity (IC50) | Plasma Half-life (t1/2) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference(s) |

| Short (e.g., PEG4) | Lower (more potent) | Moderate | Good | [8] |

| Medium (e.g., PEG8) | Higher | Increased | Improved | [8] |

| Long (e.g., PEG12+) | Higher | Significantly Increased | Potentially further improved | [8] |

This table represents a generalized trend observed in preclinical studies.

Experimental Protocols: Synthesis and Characterization of a Trastuzumab-MMAE ADC

A common approach for ADC synthesis involves the reduction of interchain disulfide bonds in the antibody to generate reactive thiol groups, followed by conjugation with a maleimide-functionalized linker-payload.

Synthesis of a Trastuzumab-MMAE ADC

-

Antibody Reduction:

-

Partially reduce a monoclonal antibody like Trastuzumab with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups. The extent of reduction is controlled to achieve the desired drug-to-antibody ratio (DAR).[9]

-

-

Linker-Payload Synthesis:

-

Synthesize the linker-payload conjugate. For an this compound linker, the bromide would be reacted with a suitable functional group on the payload or an intermediate. The other end of the PEG linker would be functionalized with a maleimide group to react with the antibody's thiols.

-

-

Conjugation:

-

React the reduced antibody with the maleimide-functionalized linker-payload (e.g., Maleimide-PEG4-MMAE).

-

The reaction is typically performed in a buffer at a controlled pH and temperature.

-

-

Purification and Characterization:

-

Purify the resulting ADC using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterize the ADC to determine the DAR, level of aggregation, and in vitro potency.[9]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic challenges in HER2-targeted antibody therapies: trastuzumab and its ADC derivatives in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. benchchem.com [benchchem.com]

- 12. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of m-PEG4-Br

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of methoxy-polyethylene glycol-bromide (m-PEG4-Br), a critical bifunctional linker used extensively in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the physicochemical properties of this compound is paramount for ensuring the reproducibility of experimental results and the quality of the final conjugate.

Physicochemical Properties of this compound

This compound, also known as 1-bromo-2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethane, is a monodisperse polyethylene glycol derivative. The methoxy cap provides stability and reduces the potential for non-specific binding, while the terminal bromide serves as a reactive handle for nucleophilic substitution reactions.[1][2][3][4]

| Property | Value | Reference |

| Chemical Formula | C₉H₁₉BrO₄ | [3][4] |

| Molecular Weight | 271.15 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid or solid powder | [1] |

| Purity | Typically ≥95% | [3] |

Solubility Profile

The solubility of this compound is a key consideration for its application in various reaction conditions. The polyethylene glycol chain imparts significant hydrophilicity, enhancing its solubility in aqueous media and a range of organic solvents.[1][2][3][4]

Qualitative Solubility:

Based on available data and the known properties of similar PEGylated molecules, this compound exhibits good solubility in a variety of common laboratory solvents.

| Solvent | Solubility | Notes |

| Water | Soluble | The hydrophilic PEG chain promotes aqueous solubility.[1][2][3][4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for preparing stock solutions.[1] |

| Dimethylformamide (DMF) | Soluble | A common solvent for bioconjugation reactions. |

| Dichloromethane (DCM) | Soluble | Suitable for organic synthesis applications. |

| Ethanol | Soluble | Miscible in all proportions. |

| Methanol | Soluble | Miscible in all proportions. |

Quantitative Solubility Data:

Stability and Storage

The stability of this compound is influenced by its storage conditions and its inherent chemical reactivity. Proper handling and storage are crucial to maintain its integrity and ensure consistent performance in conjugation reactions.

Recommended Storage Conditions:

To ensure long-term stability and prevent degradation, this compound should be stored under the following conditions:

| Condition | Recommendation | Rationale |

| Temperature | -20°C for long-term storage (months to years).[1][3][4] 0-4°C for short-term storage (days to weeks).[1][4] | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidative degradation of the PEG backbone. |

| Moisture | Store in a tightly sealed container with a desiccant. | The bromide is susceptible to hydrolysis. |

| Light | Protect from light. | Prevents photo-induced degradation. |

Chemical Stability and Degradation Pathways:

The primary routes of degradation for this compound are hydrolysis and nucleophilic substitution.

-

Hydrolysis: In the presence of water, the terminal bromide can undergo hydrolysis to form m-PEG4-OH and hydrobromic acid. This process is accelerated at higher temperatures and at neutral to basic pH.

-

Nucleophilic Substitution: The bromide is a good leaving group, making the molecule susceptible to reaction with various nucleophiles.[1][2][3][4] While this is the basis for its utility in bioconjugation, it also means that care must be taken to avoid unintended reactions with components of the reaction buffer or other molecules.

-

Oxidative Degradation: The polyethylene glycol backbone can be susceptible to oxidative degradation, particularly in the presence of metal ions and oxygen. This can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids. Storing under an inert atmosphere minimizes this risk.

Below is a diagram illustrating the primary degradation pathway of this compound.

Caption: Primary hydrolytic degradation pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the solubility and stability assessment of this compound.

Protocol for Determining Quantitative Solubility

This protocol outlines a method to determine the solubility of this compound in a given solvent.

Caption: Workflow for determining the quantitative solubility of this compound.

Methodology:

-

Materials:

-

This compound

-

Solvent of interest (e.g., water, PBS buffer, ethanol)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-